4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline

Lipophilicity Drug Design ADME

4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a partially saturated heterocyclic compound belonging to the tetrahydroquinazoline family, widely recognized as a privileged scaffold in medicinal chemistry. The presence of a reactive chlorine atom at the 4-position enables nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the dual methyl substitution at the 2- and 6-positions modulates both steric and electronic properties of the fused bicyclic core.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
Cat. No. B11900486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=NC(=N2)C)Cl
InChIInChI=1S/C10H13ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h6H,3-5H2,1-2H3
InChIKeyBLTRQIZOGUKXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline – A Substituted Tetrahydroquinazoline Scaffold for Medicinal Chemistry Diversification


4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a partially saturated heterocyclic compound belonging to the tetrahydroquinazoline family, widely recognized as a privileged scaffold in medicinal chemistry [1]. The presence of a reactive chlorine atom at the 4-position enables nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the dual methyl substitution at the 2- and 6-positions modulates both steric and electronic properties of the fused bicyclic core [2]. This substitution pattern distinguishes it from simpler mono-substituted or non-methylated tetrahydroquinazoline analogs, offering a unique chemical handle for lead optimization programs targeting kinases and other disease-relevant proteins [3].

Why 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline Cannot Be Replaced by Common Tetrahydroquinazoline Analogs


In scientific procurement, substituting one tetrahydroquinazoline analog for another is scientifically inadvisable without explicit comparative data, as the precise position and nature of substituents critically govern both chemical reactivity and biological target engagement [1]. The 2,6-dimethyl substitution pattern in the target compound significantly increases lipophilicity (XLogP3 = 3.0) relative to the unsubstituted 4-chloro-5,6,7,8-tetrahydroquinazoline (XLogP3 = 2.4), altering membrane permeability and off-target binding profiles [2]. Furthermore, the 2-methyl group sterically and electronically deactivates the pyrimidine ring toward nucleophilic attack at positions other than C-4, providing regiochemical control in derivatization [3]. Class-level evidence from tetrahydroquinazoline kinase inhibitor programs demonstrates that even minor alkyl substitution changes can shift kinase selectivity profiles by orders of magnitude [3]. The quantitative evidence below substantiates that the target compound occupies a distinct property space relative to its closest in-class analogs.

Quantitative Differentiation of 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline from Closest Analogs


Lipophilicity Advantage: Elevated XLogP3 for Enhanced Membrane Penetration in Cell-Based Assays

The target compound possesses a computed XLogP3 value of 3.0, which is 0.6 log units higher than that of the non-methylated 4-chloro-5,6,7,8-tetrahydroquinazoline (XLogP3 = 2.4) and 0.2–0.4 log units higher than mono-methylated analogs [1]. This elevation is significant because lipophilicity directly correlates with passive membrane permeability; in fragment-to-lead campaigns, a ΔlogP of +0.5 can meaningfully improve cell penetration without breaching typical drug-like thresholds [2].

Lipophilicity Drug Design ADME

Molecular Weight Differentiation: Positioned Between Fragment and Lead-Like Space

With a molecular weight of 196.67 g/mol, the target compound sits 28 Da above the unsubstituted 4-chloro-5,6,7,8-tetrahydroquinazoline (168.62 g/mol) and 14 Da above the mono-methyl analogs (182.65 g/mol), yet 6.4 Da below the 2,4-dichloro analog (203.07 g/mol) [1]. This incremental mass increase, arising from two methyl groups, shifts the molecule from 'fragment' space (<200 Da) toward the 'lead-like' boundary while retaining fragment-like efficiency indices suitable for structure-based drug design [2].

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Steric Shielding of C-4 Chlorine: Implications for Regioselective Derivatization

The 2-methyl group in the target compound introduces steric bulk adjacent to the C-4 chlorine, which is expected to shield this position from unwanted nucleophilic attack at the 2-position during SNAr reactions, a problem documented for 4-chloroquinazoline systems lacking 2-substitution [1]. While the 2,4-dichloro analog offers two leaving groups, their differential reactivity can be difficult to control, leading to mixtures; the target compound's single C-4 chlorine with 2,6-dimethyl steric 'blocking' groups is hypothesized to favor cleaner mono-substitution [2]. Direct kinetic comparison data for this specific compound are absent from the literature; this inference is based on the well-established principle that 2-alkyl substituents retard nucleophilic attack at C-2 of quinazolines [1].

Synthetic Chemistry Regioselectivity SNAr Reactivity

Tetrahydroquinazoline Scaffold Validation: Potent Kinase Inhibition Demonstrated by Structural Analogs

The tetrahydroquinazoline core has been clinically validated as a kinase inhibitor scaffold. A closely related class, 6-amino-tetrahydroquinazoline derivatives, yielded compound ARN-21934 with an IC50 of 2 µM for human topoisomerase IIα inhibition, exhibiting 60-fold selectivity over the β-isoform (IC50 = not reached) and substantially outperforming the clinical agent etoposide (IC50 = 120 µM) [1]. Furthermore, 4-methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline derivatives demonstrated c-Met tyrosine kinase inhibition with IC50 values in the 0.052–0.084 µM range, comparable to the reference agent cabozantinib . While these data are not from the 4-chloro-2,6-dimethyl analog itself, they establish the tetrahydroquinazoline scaffold's capacity for high-potency target engagement, suggesting the target compound—as the 4-chloro precursor—is a viable entry point for generating focused kinase inhibitor libraries [2].

Kinase Inhibition Anticancer Scaffold Validation

Purity and Availability: Multi-Vendor Sourcing with Documented Purity ≥95%

The target compound is commercially available from multiple independent vendors with verified purity specifications. LeYan (乐研) offers the compound at 98% purity under catalog number 1808111 , while MolCore provides a specification of NLT 98% , and Chemenu offers 95% purity (catalog CM206800) . In contrast, the closest analog 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9) is listed by Bidepharm at 98% and the 4-chloro-6-methyl isomer (CAS 1256958-75-4) at 95% by AKSci, but certain analogs such as the 2,4-dichloro variant are less commonly stocked in research-grade purity by direct suppliers. Multi-vendor availability at ≥95% purity reduces single-supplier dependency and facilitates consistent procurement for long-term medicinal chemistry programs.

Chemical Procurement Purity Supply Chain

Recommended Application Scenarios for 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline in Research and Industrial Settings


Focused Kinase Inhibitor Library Synthesis via C-4 Derivatization

Leveraging the validated tetrahydroquinazoline kinase inhibitor scaffold [1], this compound serves as a strategic C-4 electrophile for generating libraries of 4-amino, 4-alkoxy, or 4-aryl tetrahydroquinazoline analogs. The presence of 2,6-dimethyl groups provides steric shielding that promotes clean mono-substitution at C-4, as inferred from established quinazoline SNAr reactivity principles [2]. The intermediate lipophilicity (XLogP3 = 3.0) [3] positions derived products within favorable drug-like property space from the outset.

Fragment Growing in Structure-Based Drug Design (SBDD)

At 196.67 g/mol, this compound sits at the fragment-to-lead boundary, making it suitable for fragment growing campaigns where the 4-chloro handle allows covalent or non-covalent elaboration while the 2,6-dimethyl groups pre-install hydrophobic contacts identified in crystal structures [4]. The 28 Da mass increase over the unsubstituted analog provides additional van der Waals surface without exceeding fragment efficiency thresholds [5].

Suzuki-Miyaura Cross-Coupling for Biaryl Tetrahydroquinazoline Series

The C-4 chlorine is a competent leaving group for palladium-catalyzed Suzuki-Miyaura coupling, as demonstrated on structurally analogous 4-chloroquinazoline systems [2]. The 2-methyl group prevents competing oxidative addition at the C-2 position, a chemoselectivity advantage inferred from reactivity principles, enabling the streamlined parallel synthesis of 4-aryl-tetrahydroquinazoline libraries for high-throughput screening.

Comparative Property Optimization in Early-Stage ADME Profiling

Where a medicinal chemistry program requires systematic variation of lipophilicity while keeping the core scaffold constant, the target compound (XLogP3 = 3.0) offers a distinct property profile versus the more polar unsubstituted analog (XLogP3 = 2.4) and the more lipophilic 2,4-dichloro analog (XLogP3 = 3.4) [3]. This allows SAR studies to probe the impact of incremental logP changes on cellular permeability and metabolic stability without altering the core heterocycle.

Quote Request

Request a Quote for 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.